molecular formula C15H22N2O2 B14837393 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14837393
M. Wt: 262.35 g/mol
InChI Key: PNTSGYGJKWKSJD-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of picolinamide, characterized by the presence of a tert-butyl group, a cyclopropoxy group, and N,N-dimethyl substitutions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves the reaction of picolinic acid derivatives with tert-butyl and cyclopropoxy substituents. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve steps such as esterification, amidation, and cyclization to achieve the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or tert-butyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 4-Tert-butyl-3-iodoheptane
  • 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
  • 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide

Comparison: Compared to similar compounds, 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of the picolinamide moiety, which imparts distinct chemical and biological properties. The cyclopropoxy group adds rigidity to the molecule, influencing its reactivity and interaction with biological targets. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s stability and solubility .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)11-8-9-16-12(14(18)17(4)5)13(11)19-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

PNTSGYGJKWKSJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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